molecular formula C14H11ClN2 B376852 2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine CAS No. 65964-62-7

2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine

Cat. No. B376852
CAS RN: 65964-62-7
M. Wt: 242.7g/mol
InChI Key: NFGAWDQBMWEMHU-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines are a class of compounds that have attracted substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines have been categorized into seven important categories: transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .

Scientific Research Applications

Synthesis and Structural Aspects

The synthesis and structural properties of compounds like 2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine are extensively studied due to their complex chemistry and wide range of applications. Boča, Jameson, and Linert (2011) reviewed the chemistry of compounds containing pyridine-2,6-diylbis structures, discussing the preparation procedures, properties, and spectroscopic properties of such compounds (Boča, Jameson, & Linert, 2011).

Optoelectronic Materials

Lipunova, Nosova, Charushin, and Chupakhin (2018) highlighted the significance of quinazoline and pyrimidine derivatives in the development of optoelectronic materials, including their use in electronic devices, luminescent elements, and photoelectric conversion elements. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is particularly valuable for creating novel optoelectronic materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Biological Significance and Optical Sensors

Jindal and Kaur (2021) explored the significance of pyrimidine derivatives, including their use in optical sensors and various biological and medicinal applications. The ability of these derivatives to form coordination and hydrogen bonds makes them suitable for sensing probes (Jindal & Kaur, 2021).

Catalysts in Medicinal and Pharmaceutical Industries

Parmar, Vala, and Patel (2023) discussed the importance of the pyranopyrimidine core, especially the 5H-pyrano[2,3-d]pyrimidine scaffolds, in the medicinal and pharmaceutical industries. The review emphasized the synthetic pathways and the application of hybrid catalysts in the synthesis of these scaffolds (Parmar, Vala, & Patel, 2023).

Future Directions

The future directions in the research of imidazo[1,2-a]pyridines involve the development of new synthetic protocols aiming to improve the ecological impact of the classical schemes . This includes the search for environmentally benign synthetic strategies .

Mechanism of Action

Target of Action

It’s known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . This suggests that 2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine may also interact with various cellular targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

It’s known that copper (ii)-ligand complexes, which include imidazo[1,2-a]pyridine derivatives, possess excellent catalytic activities for the oxidation of catechol to o-quinone . This suggests that 2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine may influence oxidative biochemical pathways.

Pharmacokinetics

The structural similarity of many drugs with dna bases such as adenine and guanine is a key factor to explain their effectiveness . This suggests that 2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine may have similar pharmacokinetic properties.

Result of Action

It’s known that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Action Environment

It’s known that the oxidation efficiency of copper (ii)-ligand complexes, which include imidazo[1,2-a]pyridine derivatives, depends on several factors, namely the nature of the substituents on the ligands and the anions of the copper salts . This suggests that similar environmental factors may influence the action of 2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine.

properties

IUPAC Name

2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2/c1-10-6-7-17-9-13(16-14(17)8-10)11-2-4-12(15)5-3-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGAWDQBMWEMHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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